molecular formula C21H23N3O3 B2964960 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide CAS No. 933251-27-5

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide

Cat. No. B2964960
CAS RN: 933251-27-5
M. Wt: 365.433
InChI Key: CJABJVFVYKRWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

Several methods have been developed for the synthesis of quinazolinones. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .


Molecular Structure Analysis

The quinazolinone core structure consists of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a heterocycle containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary depending on their specific structure. Generally, they are stable compounds that can be synthesized in good to excellent yields .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the biological target they interact with. Given the broad range of applications of quinazolinones, their mechanisms of action can vary widely .

Future Directions

Given the broad range of applications of quinazolinones, research in this area is ongoing. New synthetic methods are being developed, and the biological activity of new quinazolinone derivatives is being explored .

properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-9-11-16(12-10-15)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJABJVFVYKRWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.